molecular formula C14H22N2O2 B14659024 4,4'-Cyclohexa-1,3-diene-1,4-diyldimorpholine CAS No. 38112-33-3

4,4'-Cyclohexa-1,3-diene-1,4-diyldimorpholine

Cat. No.: B14659024
CAS No.: 38112-33-3
M. Wt: 250.34 g/mol
InChI Key: LFEJYXWRYNZOKS-UHFFFAOYSA-N
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Description

4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine is an organic compound characterized by a cyclohexadiene ring substituted with morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine typically involves the reaction of cyclohexa-1,3-diene with morpholine under specific conditions. One common method is the dehydration of cyclohexane-1,4-diol, which is obtained by the hydrogenation of hydroquinone over a Raney nickel catalyst in methanol at 150°C and an initial pressure of hydrogen at 140 atm . The dehydration is carried out with phthalic anhydride at 200°C, yielding a mixture of dienes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexadiene oxides, while reduction could produce cyclohexane derivatives.

Scientific Research Applications

4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine involves its interaction with molecular targets through its morpholine groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzyme active sites, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-1,3-diene: A simpler diene without morpholine substitution.

    Cyclohexa-1,4-diene: An isomer with different double bond positions.

    Morpholine: A simpler compound with a single morpholine ring.

Uniqueness

4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine is unique due to the presence of both the cyclohexadiene ring and morpholine groups, which confer distinct chemical and physical properties

Properties

CAS No.

38112-33-3

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

4-(4-morpholin-4-ylcyclohexa-1,3-dien-1-yl)morpholine

InChI

InChI=1S/C14H22N2O2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-2H,3-12H2

InChI Key

LFEJYXWRYNZOKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC=C1N2CCOCC2)N3CCOCC3

Origin of Product

United States

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